molecular formula C14H15FN2O4 B6663236 1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid

1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663236
M. Wt: 294.28 g/mol
InChI Key: PMOIKWAEFBKAEF-UHFFFAOYSA-N
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Description

1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of both acetamido and fluorobenzoyl functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Fluorobenzoyl Group: This step often involves the acylation of the cyclobutane ring using 3-acetamido-4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The final step involves the amidation of the acylated cyclobutane with an appropriate amine to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorobenzoyl group may enhance binding affinity through interactions such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclobutane-1-carboxylic acid: Lacks the acetamido and fluorobenzoyl groups, making it less complex.

    3-Acetamido-4-fluorobenzoic acid: Contains the acetamido and fluorobenzoyl groups but lacks the cyclobutane ring.

    Cyclobutane-1-carboxylic acid: Simplest form, lacking additional functional groups.

Uniqueness

1-[(3-Acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with acetamido and fluorobenzoyl groups, which confer specific chemical properties and potential biological activities not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(3-acetamido-4-fluorobenzoyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-8(18)16-11-7-9(3-4-10(11)15)12(19)17-14(13(20)21)5-2-6-14/h3-4,7H,2,5-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOIKWAEFBKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)NC2(CCC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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